4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-7-9(16-2)3-4-10(8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCYNHAUTSYTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301978 | |
| Record name | 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67405-48-5 | |
| Record name | 67405-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
| Method | Starting Materials | Catalysts/Reagents | Conditions | Key Notes |
|---|---|---|---|---|
| Friedel–Crafts Acylation | 4-Methoxy-2-methylbenzene (or derivatives) and Succinic Anhydride | Lewis acid catalyst (e.g., AlCl3) | Anhydrous conditions, moderate temperature (50–80°C) | Forms 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid via electrophilic aromatic substitution; requires careful control to avoid polyacylation |
| Knoevenagel Condensation followed by Decarboxylation | 4-Methoxy-2-methylbenzaldehyde and Malonic Acid | Base (e.g., Piperidine or Pyridine) | Reflux in ethanol or suitable solvent | Produces substituted cinnamic acid intermediate, which upon decarboxylation yields the target acid |
| Alkylation of 4-Methoxy-2-methylphenylacetic acid | 4-Methoxy-2-methylphenylacetic acid and Butyl Bromide | Base (e.g., K2CO3 or NaH) | Polar aprotic solvent, elevated temperature | Introduces butanoic acid side chain through nucleophilic substitution |
| Catalytic Hydrogenation | 4-(4-Methoxy-2-methylphenyl)but-2-enoic acid | Pd/C or other hydrogenation catalysts | Hydrogen atmosphere, room temperature to mild heating | Reduces double bonds to saturated butanoic acid, improving yield and purity |
Detailed Research Findings on Preparation
Friedel–Crafts Acylation is a classical and widely used method for preparing aryl-substituted butanoic acids. The reaction proceeds via electrophilic attack of the aromatic ring on the acylating agent (succinic anhydride) catalyzed by aluminum chloride. This method offers straightforward access to the ketone intermediate, which can be further oxidized or modified.
Knoevenagel Condensation between 4-methoxy-2-methylbenzaldehyde and malonic acid under basic conditions yields the corresponding α,β-unsaturated acid. Subsequent thermal decarboxylation affords the target compound. This route is advantageous due to mild reaction conditions and relatively high selectivity.
Alkylation of Phenylacetic Acid Derivatives involves nucleophilic substitution to extend the carbon chain. The choice of base and solvent critically affects the reaction rate and selectivity. This method is useful for introducing specific side chains, enabling structural diversity.
Catalytic Hydrogenation of unsaturated precursors such as 4-(4-Methoxy-2-methylphenyl)but-2-enoic acid is employed industrially to saturate double bonds, enhancing compound stability and yield. Palladium on carbon (Pd/C) under hydrogen atmosphere is the most common catalyst system.
Reaction Types and Reagents Used
| Reaction Type | Common Reagents | Typical Conditions | Resulting Products |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Aqueous or acidic media, room temperature to reflux | Ketones or aldehydes derived from the side chain |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Aprotic solvents, low temperature | Alcohol derivatives of the acid |
| Electrophilic Aromatic Substitution (EAS) | Nitric acid (HNO3) for nitration, Bromine (Br2) for bromination | Acidic or neutral media, controlled temperature | Nitro or halogen-substituted derivatives |
Comparative Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Friedel–Crafts Acylation | Simple, well-established, scalable | Requires strict anhydrous conditions, possible polyacylation | 60–75% |
| Knoevenagel Condensation + Decarboxylation | Mild conditions, good selectivity | Multi-step, requires purification | 65–80% |
| Alkylation of Phenylacetic Acid | Versatile, allows side-chain modifications | Sensitive to reaction conditions, possible side reactions | 50–70% |
| Catalytic Hydrogenation | High yield, clean reaction | Requires hydrogen source and catalyst handling | 85–95% |
Analytical Confirmation of Product Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Aromatic protons appear between δ 6.5–7.5 ppm, with characteristic splitting due to methoxy and methyl substituents.
- Methyl groups resonate near δ 2.1–2.5 ppm.
- Carboxylic acid protons show broad signals at δ 10–12 ppm.
-
- Strong O-H stretch of carboxylic acid around 2500–3000 cm⁻¹.
- Carbonyl (C=O) stretch near 1700 cm⁻¹.
- Methoxy C-O stretch observed at ~1250 cm⁻¹.
-
- Molecular ion peak at m/z 208.25 consistent with molecular formula C12H16O3.
- Fragmentation patterns confirm the butanoic acid backbone and aromatic substituents.
Summary Table of Key Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C12H16O3 | Confirmed by MS and elemental analysis |
| Molecular Weight | 208.25 g/mol | Calculated from formula |
| Appearance | Cream to slightly yellow powder | Consistent across preparations |
| Melting Point | 56–59 °C | Indicates purity and crystallinity |
| Solubility | Slightly soluble in methanol, insoluble in chloroform | Affects purification and formulation |
| Predicted pKa | ~4.76 | Typical for carboxylic acids |
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the ketone group may produce a secondary alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the development of pharmaceuticals. Its structural components allow it to interact with various biological targets:
- Antimicrobial Activity : Studies have indicated that derivatives of compounds similar to 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid exhibit significant antimicrobial properties. For instance, derivatives synthesized through Michael addition reactions have shown effectiveness against various bacterial strains .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer or metabolic disorders .
Chemical Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules:
- Synthesis of Heterocycles : It serves as a precursor in the synthesis of heterocyclic compounds, which are essential in drug discovery. For example, reactions involving this compound can lead to the formation of pyridazinones and thiazoles, which are known for their biological activity .
- Functionalization Reactions : The compound can undergo various functionalization reactions, including oxidation and reduction, allowing for the creation of diverse chemical entities with potential applications in pharmaceuticals and agrochemicals.
Biochemical Research
In biochemical studies, this compound has been investigated for its role in cellular processes:
- Cell Signaling Pathways : Research suggests that it may influence cell signaling pathways by modulating receptor activity, particularly those related to lysophosphatidic acid (LPA) signaling, which is implicated in fibrosis and cancer progression .
Case Study 1: Antimicrobial Synthesis
A study conducted by EL-Hashash et al. demonstrated the synthesis of novel heterocyclic compounds from derivatives of this compound. These compounds exhibited promising antimicrobial activity against several pathogens, highlighting the compound's utility in developing new antibiotics .
Case Study 2: Enzyme Interaction
Research published in the Journal of Medicinal Chemistry explored how modifications to the structure of this compound could enhance its selectivity as an LPAR1 antagonist. This study indicated that certain modifications could significantly improve its efficacy in inhibiting fibrosis-related pathways .
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The methoxy and ketone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Potential
Compounds with bulky aromatic substituents (e.g., S1: adamantyl, S3: benzhydryl) exhibit enhanced anti-inflammatory activity due to improved binding to hydrophobic pockets in target proteins . The target compound’s methoxy-methylphenyl group may balance hydrophobicity and bioavailability, though direct biological data are lacking.
Spectroscopic and Analytical Data
- NMR: For 4-(4-methylphenyl)-4-oxobutanoic acid, characteristic signals include δ 2.32 (s, CH₃) and δ 177.3 ppm (C=O) in $^{1}\text{H}$ and $^{13}\text{C}$ NMR, respectively . The target compound’s methoxy group would show a singlet near δ 3.8–4.0 ppm.
- Mass Spectrometry: Expected molecular ion [M⁺] at m/z 236 (C₁₂H₁₄O₄), with fragmentation patterns similar to 4-(4-methylphenyl)-4-oxobutanoic acid ([M⁺] at m/z 192) .
Biological Activity
4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid, also known as a derivative of a diketone compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group and a methyl group on a phenyl ring, contributing to its unique chemical properties. Its molecular formula is , and it can be synthesized through various methods, including Friedel-Crafts acylation reactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antifibrotic Activity : Recent studies have indicated that compounds similar to this compound exhibit significant antifibrotic properties by acting as selective antagonists for lysophosphatidic acid receptors (LPAR1). This activity suggests potential applications in treating fibrotic diseases .
- Anti-inflammatory Effects : Preliminary data suggest that derivatives of this compound may exhibit anti-inflammatory properties. For instance, related compounds have shown promise in reducing inflammation in animal models of inflammatory diseases .
- Antioxidant Properties : The presence of phenolic structures in the compound may contribute to its antioxidant capabilities, which can help mitigate oxidative stress-related damage in cells .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:
- Receptor Modulation : As an LPAR1 antagonist, the compound may inhibit signaling pathways that lead to fibrosis and inflammation, thereby exerting therapeutic effects in conditions like scleroderma and liver fibrosis .
- Oxidative Stress Regulation : By scavenging free radicals and enhancing antioxidant enzyme activity, the compound may protect cellular integrity against oxidative damage .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- LPA-Induced Fibrosis Model : In a mouse model of LPA-induced skin vascular leakage, derivatives showed significant inhibition of fibrosis markers, indicating their potential as therapeutic agents for fibrotic diseases .
- Inflammatory Disease Models : In models of acute inflammation, compounds with similar structures demonstrated reduced levels of pro-inflammatory cytokines, suggesting a role in modulating immune responses .
- Oxidative Stress Studies : Research involving human cell lines indicated that treatment with the compound led to decreased levels of reactive oxygen species (ROS), supporting its antioxidant potential .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid?
The synthesis typically involves Friedel-Crafts acylation or esterification followed by hydrolysis. For example:
- Friedel-Crafts Acylation : Reacting 4-methoxy-2-methylbenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate. Subsequent oxidation or hydrolysis yields the target compound .
- Esterification-Hydrolysis : Starting with ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate, hydrolysis under acidic or basic conditions (e.g., H₂SO₄ or NaOH) produces the carboxylic acid derivative .
Key Methodological Considerations : Optimize reaction temperature (e.g., reflux conditions) and catalyst stoichiometry to minimize side products.
Q. How is the compound purified, and what analytical techniques confirm its purity?
- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Characterization :
Q. What are the primary challenges in spectroscopic characterization of this compound?
- Signal Overlap : The methoxy and methyl groups on the aromatic ring may cause splitting in NMR spectra, requiring high-resolution instruments (≥400 MHz) for accurate assignment .
- Tautomerism : The ketone group may exhibit keto-enol tautomerism in solution, complicating spectral interpretation. Use deuterated DMSO or CDCl₃ to stabilize the dominant form .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure?
- Crystallization : Grow single crystals via slow evaporation of a saturated acetone solution.
- Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.5418 Å) to collect intensity data.
- Refinement : Employ SHELXL for structure solution and refinement. The program’s robust algorithms handle disorder in the methoxy or methyl groups, ensuring accurate bond-length and angle measurements .
Example : A related compound, 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid (HMZ), was resolved with SHELXL, revealing a planar ketone group and dihedral angle of 15° between the phenyl and butanoic acid moieties .
Q. What computational methods predict the compound’s reactivity or biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone group is a reactive site for nucleophilic additions .
- Molecular Docking : Screen against databases (e.g., Protein Data Bank) to identify potential enzyme targets. Derivatives of 4-oxobutanoic acids have shown affinity for cyclooxygenase (COX) enzymes, suggesting anti-inflammatory applications .
Q. How do structural modifications influence biological activity in derivatives?
- Substituent Effects : Replacing the methoxy group with halogens (e.g., fluorine) enhances metabolic stability but may reduce solubility. For instance, 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives exhibit improved antimicrobial activity .
- Chain Length : Shortening the butanoic acid chain to propanoic acid (e.g., Fenbufen) alters pharmacokinetics, increasing bioavailability .
Q. What advanced chromatographic techniques quantify trace impurities in the compound?
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) with electrospray ionization (ESI) for high sensitivity. Detect impurities at ppm levels .
- Validation Parameters : Include linearity (R² > 0.999), limit of detection (LOD < 0.1%), and recovery (95–105%) per ICH guidelines.
Q. How can kinetic studies elucidate reaction mechanisms involving this compound?
- Isotopic Labeling : Use ¹⁸O-labeled water during hydrolysis to track oxygen incorporation into the carboxylic acid group via mass spectrometry .
- Rate Constants : Monitor reaction progress via UV-Vis spectroscopy (λ = 260 nm for ketone intermediates). Pseudo-first-order kinetics are typical for ester hydrolysis .
Methodological Best Practices
- Crystallography : Always validate SHELXL-refined structures with R-factor convergence (< 5%) and check for residual electron density peaks .
- Synthesis : Use inert atmospheres (N₂/Ar) during Friedel-Crafts reactions to prevent catalyst deactivation .
- Biological Assays : Include positive controls (e.g., ibuprofen for COX inhibition studies) to contextualize activity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
